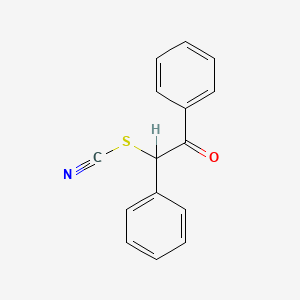

2-Oxo-1,2-diphenylethyl thiocyanate

Description

2-Oxo-1,2-diphenylethyl thiocyanate is a thiocyanate derivative characterized by a central 2-oxo-1,2-diphenylethyl scaffold. Its structure comprises two phenyl groups attached to an ethyl chain bearing a ketone (oxo) group and a thiocyanate (-SCN) substituent. The compound’s reactivity and applications are likely influenced by the electron-withdrawing thiocyanate group and steric effects from the diphenylethyl moiety.

Properties

CAS No. |

19203-00-0 |

|---|---|

Molecular Formula |

C15H11NOS |

Molecular Weight |

253.32 g/mol |

IUPAC Name |

(2-oxo-1,2-diphenylethyl) thiocyanate |

InChI |

InChI=1S/C15H11NOS/c16-11-18-15(13-9-5-2-6-10-13)14(17)12-7-3-1-4-8-12/h1-10,15H |

InChI Key |

GVHNHLDTXHQFNQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC#N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC#N |

Other CAS No. |

19203-00-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 2-Oxo-1,2-diphenylethyl thiocyanate with structurally related thiocyanate-containing compounds reported in the literature, focusing on molecular properties, physical characteristics, and reactivity.

Molecular and Physical Properties

Table 1: Comparative Data for this compound and Analogs

*Data inferred from structural analogs.

Key Observations:

Melting Points: Bulkier substituents correlate with higher melting points. For example, compound 7h (307–308°C), featuring phenylaminocarbonyl and thiadiazole groups, has a significantly higher melting point than 7j (122–123°C) with a thienoyl substituent . The styryl group in 15b (151–152°C) imparts moderate thermal stability compared to thienoyl analogs .

Synthetic Yields: Yields for analogs range from 65% to 70%, suggesting that steric or electronic effects from substituents (e.g., thienoyl vs. styryl) marginally impact reaction efficiency .

Molecular Weight and Solubility: Higher molecular weight compounds (e.g., 7h at 547.65 g/mol) may exhibit lower solubility in polar solvents due to increased hydrophobicity. The target compound’s smaller size (253.32 g/mol) could enhance solubility in organic solvents like ethanol or DMSO.

Spectroscopic and Reactivity Profiles

Infrared (IR) Spectroscopy:

- Carbonyl (C=O) stretches in analogs appear between 1660–1675 cm⁻¹, consistent with ketone or amide groups . The target compound’s oxo group is expected to show a similar absorption.

Nuclear Magnetic Resonance (NMR):

- 1H NMR: Aromatic protons in analogs resonate between δ 6.8–8.4 ppm, reflecting the electronic environment of phenyl or thienoyl groups . The target compound’s diphenylethyl moiety would likely show complex splitting in this region.

- 13C NMR : Carbonyl carbons in analogs appear at δ 165–178 ppm, while thiocyanate-attached carbons are observed near δ 120–140 ppm .

Reactivity:

- The thiocyanate group’s nucleophilicity enables participation in cyclization or substitution reactions. For example, analogs form thiadiazole rings via reactions with hydrazonoyl halides .

- Electron-withdrawing groups (e.g., ketones) may enhance the electrophilicity of adjacent carbons, facilitating nucleophilic attacks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.